molecular formula C7H11Cl2N5O B560450 preQ1 Dihydrochloride CAS No. 86694-45-3

preQ1 Dihydrochloride

Cat. No.: B560450
CAS No.: 86694-45-3
M. Wt: 252.10 g/mol
InChI Key: WUMBRQKOLVTYTB-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Preq1-Dihydrochloride is synthesized from guanine through a series of chemical reactions. The synthetic route involves the modification of the guanine base to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and dimethylformamide .

Industrial Production Methods

Industrial production of Preq1-Dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Preq1-Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide and water. The reaction conditions are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce different oxidized forms of Preq1-Dihydrochloride .

Scientific Research Applications

Preq1-Dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Preq1-Dihydrochloride is unique due to its high affinity binding to the PreQ1 riboswitch and its role as a precursor in Queuine biosynthesis. This makes it a valuable compound in the study of RNA regulatory elements and gene expression .

Properties

IUPAC Name

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMBRQKOLVTYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86694-45-3
Record name 86694-45-3
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